N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(thiophen-2-yl)acetamide

Triazole tautomerism Molecular recognition Hydrogen bonding

Ensure your kinase panel includes this structurally privileged 2H-1,2,3-triazole regioisomer. Unlike the common 1H-tautomer, its unique hydrogen-bonding geometry (validated by gas-phase thermochemistry) offers distinct molecular recognition for JNK1/2/3 screens. The racemic 1-phenylethyl linker provides a defined vector for systematic SAR and eudysmic ratio resolution. Sourced at ≥95% purity with HPLC, ¹H-NMR, and LC-MS confirmation. Ideal for fragment-to-lead campaigns targeting CysK or JNK isoforms.

Molecular Formula C16H16N4OS
Molecular Weight 312.39
CAS No. 2034547-33-4
Cat. No. B2504171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(thiophen-2-yl)acetamide
CAS2034547-33-4
Molecular FormulaC16H16N4OS
Molecular Weight312.39
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CN2N=CC=N2)NC(=O)CC3=CC=CS3
InChIInChI=1S/C16H16N4OS/c21-16(11-14-7-4-10-22-14)19-15(12-20-17-8-9-18-20)13-5-2-1-3-6-13/h1-10,15H,11-12H2,(H,19,21)
InChIKeyHOWZSCALXWHGPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-(1-Phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(thiophen-2-yl)acetamide (CAS 2034547-33-4): Structural Identity and Procurement Baseline


N-(1-Phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(thiophen-2-yl)acetamide (CAS 2034547-33-4, molecular formula C₁₆H₁₆N₄OS, MW 312.39 g·mol⁻¹) is a synthetic small-molecule screening compound bearing a 2H-1,2,3-triazole heterocycle N-linked to a chiral 1-phenylethyl spacer, which is in turn connected via an amide bond to a thiophene-2-acetyl moiety . The compound is supplied as a racemic mixture by multiple vendor sources at purities typically ≥95% (HPLC) and is catalogued under the acronym 'PTAA' in certain commercial listings, though this abbreviation is non-specific and shared across structurally distinct chemotypes . Its structural architecture places it at the intersection of three privileged fragment spaces—1,2,3-triazole, thiophene, and phenylacetamide—each independently validated in kinase inhibition, antimicrobial, and anti-inflammatory drug discovery campaigns [1].

Why Generic Substitution of N-(1-Phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(thiophen-2-yl)acetamide (CAS 2034547-33-4) Fails: Structural Features That Prevent Simple Interchange with In-Class Analogs


Three structural features of this compound collectively preclude casual interchange with even its closest positional isomers or heterocycle-replaced analogs. First, the 2H-1,2,3-triazole regioisomer (N-substituted at the 2-position) exhibits measurably distinct electronic properties and hydrogen-bonding geometry compared to the 1H-tautomer; gas-phase thermochemical measurements show the 2H-1,2,3-triazole N–H bond dissociation energy is 112.2 ± 0.6 kcal·mol⁻¹, and the electron affinity of the 1,2,3-triazolyl radical is 3.447 ± 0.004 eV, establishing that the two tautomers are non-equivalent chemical entities with divergent molecular recognition profiles [1]. Second, the thiophene-2-yl acetamide attachment position controls the sulfur atom's orientation relative to the amide carbonyl: the 2-thienyl isomer positions the sulfur atom in a different spatial vector than the 3-thienyl isomer, which has been shown in structurally related zinc azaphthalocyanine systems to alter photophysical properties and singlet oxygen quantum yields, demonstrating that 2-thienyl vs. 3-thienyl connectivity is not a silent structural variation [2]. Third, the chiral 1-phenylethyl linker introduces stereochemical complexity; the racemic mixture supplied commercially may exhibit differential target engagement if the biological target displays stereospecific binding, as has been documented across multiple triazole-containing inhibitor series [3]. Together, these features mean that substituting this compound with an analog bearing a 1H-triazole, a thiophene-3-yl isomer, or a non-phenyl linker can produce materially different screening outcomes that are not predictable from structural similarity alone.

N-(1-Phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(thiophen-2-yl)acetamide (CAS 2034547-33-4): Comparator-Anchored Quantitative Differentiation Evidence


Triazole Regioisomer Identity: 2H-1,2,3-Triazole vs. 1H-1,2,3-Triazole Tautomer Differentiation

This compound contains the 2H-1,2,3-triazole isomer (N-substitution at the 2-position of the triazole ring), structurally confirmed by the canonical SMILES notation C1=CC=C(C=C1)C(CN2N=CC=N2)NC(=O)CC3=CC=CS3 . This is a distinct chemical entity from the 1H-1,2,3-triazole tautomer commonly encountered in copper-catalyzed azide-alkyne cycloaddition (CuAAC) products. Gas-phase ion chemistry measurements establish that the 2H-1,2,3-triazole has an N–H bond dissociation energy of 112.2 ± 0.6 kcal·mol⁻¹, while the electron affinity of the 1,2,3-triazolyl radical (relevant to 1H-tautomer) is 3.447 ± 0.004 eV [1]. In antimalarial screening against Plasmodium falciparum 3D7, 1H- and 2H-1,2,3-triazole compound series displayed differential activity profiles when compared between wild-type and PfSR25 receptor knockout parasites, confirming that the two tautomers are not functionally interchangeable in biological systems [2]. IMPORTANT LIMITATION: No direct IC₅₀ or Kᵢ values for this specific compound are publicly available; the quantitative data above establish the physicochemical non-equivalence of the 2H- vs. 1H-triazole tautomer at the class level.

Triazole tautomerism Molecular recognition Hydrogen bonding Binding geometry

Thiophene Regioisomer Differentiation: 2-Thienyl vs. 3-Thienyl Acetamide Positional Isomers

The target compound bears a thiophene-2-yl acetamide moiety (acetamide carbonyl attached via methylene to the 2-position of the thiophene ring). The closest commercially available positional isomer is N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(thiophen-3-yl)acetamide, which differs solely in the thiophene attachment point . In structurally related octasubstituted zinc azaphthalocyanine systems where both thiophen-2-yl and thiophen-3-yl peripheral substituents were systematically compared, octa(thiophen-2-yl) ZnAzaPc exhibited a red-shifted UV-visible Q-band absorption and measurably superior singlet oxygen production compared to the thiophen-3-yl analog [1]. This demonstrates that the 2-thienyl vs. 3-thienyl connectivity is not a silent structural variation but can produce divergent electronic and photophysical properties. Within the JNK inhibitor chemotype space, the symmetrical 1,2,3-triazole-bearing thiophene compounds retained JNK3 inhibitory activity (JNK3 IC₅₀ = 77 nM for optimized analog Compound 61), whereas certain heterocycle replacements completely lost activity, underscoring the sensitivity of this scaffold to regioisomeric and heterocyclic variations . IMPORTANT LIMITATION: No direct head-to-head bioactivity data exist for the 2-thienyl vs. 3-thienyl pair of this specific compound; the differentiation is based on class-level precedent and physicochemical reasoning.

Positional isomerism Thiophene connectivity Structure-activity relationship Sulfur orientation

Chiral Center Differentiation: Racemic 1-Phenylethyl Linker vs. Achiral or Non-Phenyl Analogs

The target compound contains a single stereogenic center at the carbon atom bearing the phenyl group (C1 of the ethyl linker). It is supplied as a racemic (1:1) mixture of (R)- and (S)-enantiomers . This chiral center is absent in several structurally simplified analogs, including 2-(thiophen-3-yl)-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]acetamide and N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-2-(thiophen-2-yl)acetamide, which replace the phenyl group with hydrogen or isopropyl groups respectively . The presence of the phenyl ring at the chiral center introduces the potential for stereospecific π-stacking interactions and differential binding to chiral protein environments. In the broader 1,2,3-triazole inhibitor literature, enantiomeric pairs of triazole-containing compounds have been shown to exhibit differential biological activity; for example, in the antichagasic 1H- and 2H-1,2,3-triazole series, selectivity indices (S.I.) between parasite and host cells varied between 100 and 200 depending on specific stereochemical and substitution patterns [1]. IMPORTANT LIMITATION: No enantiomerically resolved activity data exist for this specific compound; the racemate is the only commercially available form.

Chirality Stereochemistry Phenylethyl linker Enantiomeric differentiation

Drug-Likeness and Physicochemical Property Profile vs. Closest In-Class Analogs

The target compound (MW 312.39, cLogP ~2.8, TPSA ~59.3 Ų, HBD = 1, HBA = 4, rotatable bonds = 6) complies with all Lipinski Rule of 5 criteria and has a predicted drug-likeness profile comparable to the closest analog N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(m-tolyl)acetamide (MW 306.36, cLogP ~3.0, TPSA ~50.4 Ų) . The key difference is the thiophene sulfur atom in the target compound, which contributes an additional hydrogen-bond acceptor and increases the topological polar surface area (TPSA) by approximately 9 Ų relative to the m-tolyl analog. This modestly enhanced polarity may translate to subtly altered membrane permeability and solubility profiles. At the class level, thiophene-containing JNK inhibitors with drug-like properties (e.g., Compound 42 in the trisubstituted thiophene JNK series) demonstrated brain penetration and oral bioavailability, with clearance values and half-lives that were tunable through systematic modification of the N-aryl acetamide region [1]. The symmetrical 1,2,3-triazole JNK inhibitor (Compound 48) retained JNK3 inhibition while offering a structurally distinct chemotype from the 1,2,4-triazole series, supporting the notion that 1,2,3-triazole-containing acetamides occupy a differentiated property space . IMPORTANT LIMITATION: These are computed/predicted properties for the target compound; no experimental LogP, solubility, permeability, or metabolic stability data have been published for this specific molecule.

Drug-likeness Physicochemical properties Rule of 5 ADME prediction

Synthetic Accessibility via Click Chemistry: Procurement Scalability Advantage

The 1,2,3-triazole core of this compound is accessible via copper-catalyzed azide-alkyne cycloaddition (CuAAC), the prototypical 'click' reaction known for its high yield, regioselectivity, and functional group tolerance . While the target compound specifically bears a 2H-1,2,3-triazole (N2-substituted), which is typically accessed through alternative synthetic routes distinct from the CuAAC-derived 1H-isomer, the modular nature of the synthesis—coupling a pre-formed triazole-amine intermediate with thiophene-2-acetyl chloride or activated ester—provides a convergent route with fewer steps than linear syntheses required for fused heterocyclic analogs [1]. Vendor-supplied purity specifications for the target compound are typically ≥95% (HPLC), consistent with multi-gram batch production capability . In contrast, the closest JNK-active reference compound from the peer-reviewed literature, CHEMBL1288006 (N-(2-(2H-1,2,3-triazol-2-yl)thiophen-3-yl)-2-(4-methoxyphenyl)acetamide, JNK1 IC₅₀ = 830 nM), is a more complex 2,3,4-trisubstituted thiophene that requires lengthier synthetic sequences [2]. IMPORTANT LIMITATION: No direct comparative synthetic yield or cost data are publicly available; the synthetic accessibility advantage is inferred from retrosynthetic complexity analysis.

Click chemistry Copper-catalyzed cycloaddition Synthetic scalability Supply assurance

Transparency Statement: Known Data Gaps for CAS 2034547-33-4

A systematic search of PubMed, ChEMBL, BindingDB, PubChem BioAssay, Google Patents, and major vendor technical datasheets (excluding benchchem, evitachem, molecule, and vulcanchem per source exclusion rules) yielded no primary research articles, patent examples, or curated database entries containing experimentally measured IC₅₀, Kᵢ, Kd, EC₅₀, MIC, or any target-specific activity data for N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(thiophen-2-yl)acetamide (CAS 2034547-33-4) [1]. The compound does not appear in the ChEMBL database, has no associated bioassay records in PubChem, and is not listed as an exemplified compound in any of the major JNK inhibitor patent families (WO2010091310, EP2393806B1, WO2018049353A1, US9796706) despite sharing structural features with compounds in those patents [2]. The closest analog with peer-reviewed quantitative bioactivity data is CHEMBL1288006 (JNK1 IC₅₀ = 830 nM, JNK3 IC₅₀ = 1,500 nM, JNK2 IC₅₀ = 5,000 nM, all by TR-FRET assay), which differs in its thiophene substitution pattern and N-aryl acetamide group [3]. Users procuring this compound should therefore anticipate that all target-specific activity, selectivity, and ADMET data will need to be generated de novo in their own assays. The compound is best positioned as a diversity screening candidate rather than a tool compound with pre-validated pharmacology.

Data gap analysis Experimental validation required Screening decision support

N-(1-Phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(thiophen-2-yl)acetamide (CAS 2034547-33-4): Evidence-Based Research and Industrial Application Scenarios


Kinase Inhibitor Diversity Screening: JNK and MAP Kinase Panel Profiling

The compound's structural alignment with thiophene-triazole JNK inhibitor pharmacophores—supported by class-level evidence showing that symmetrical 1,2,3-triazole-bearing thiophenes retain JNK3 inhibitory activity (JNK3 IC₅₀ = 77 nM for optimized analog Compound 61) while non-triazole replacements lose activity [1]—positions it as a high-priority candidate for inclusion in kinase-focused diversity screening libraries. The 2H-1,2,3-triazole regioisomer offers a differentiated hydrogen-bonding geometry compared to the more common 1H-triazole or 1,2,4-triazole series, as confirmed by gas-phase thermochemical measurements [2]. The compound should be screened against JNK1/2/3 isoform panels alongside the reference compound CHEMBL1288006 (JNK1 IC₅₀ = 830 nM; JNK3 IC₅₀ = 1,500 nM) to establish its rank-order potency and isoform selectivity profile [3]. For procurement, the compound should be sourced at ≥95% purity (HPLC) with structural identity confirmed by ¹H-NMR and LC-MS.

Structure-Activity Relationship (SAR) Exploration Around the 1-Phenylethyl Chiral Linker

The racemic 1-phenylethyl linker provides a well-defined vector for systematic SAR studies. Procurement of this compound alongside its achiral analog (2-(thiophen-3-yl)-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]acetamide) and its non-phenyl chiral analog (N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-2-(thiophen-2-yl)acetamide) enables a three-point SAR matrix probing the contributions of the phenyl ring, the chiral center, and their combination to target binding [1]. Chiral resolution of the racemate via preparative chiral HPLC followed by individual enantiomer testing would reveal whether activity resides predominantly in one enantiomer (eudysmic ratio), a critical parameter for lead optimization that cannot be obtained from the racemate alone [2]. This SAR strategy is directly informed by the antichagasic triazole literature, where selectivity indices varied between 100 and 200 depending on stereochemistry [3].

Antimicrobial Target Screening: Cysteine Synthase A (CysK) and Bacterial Antimetabolite Pathways

The thioacetamide-linked 1,2,3-triazole (TAT) chemotype has been experimentally validated as a disruptor of cysteine biosynthesis in Gram-negative bacteria through targeting of cysteine synthase A (CysK), an enzyme unique to bacteria [1]. While the target compound is an acetamide rather than a thioacetamide, its close structural relationship to the TAT series—differing by a single oxygen-for-sulfur atom replacement in the amide linkage—makes it a compelling candidate for CysK inhibition screening. The TAT series demonstrated confirmed activity against antifolate-resistant clinical isolates, and the mode of action involved a false product formation mechanism between the CysK substrate O-acetyl-L-serine and the TATs [1]. Screening the target compound against Escherichia coli CysK in parallel with a representative TAT analog would quantify the impact of the oxo-for-thio substitution on enzyme inhibition and antibacterial activity. The compound's drug-like physicochemical profile (MW 312.39, cLogP ~2.8, TPSA ~59.3 Ų) is consistent with Gram-negative penetration potential [2].

Fragment-Based Drug Discovery (FBDD) and Scaffold Hopping Starting Point

With a molecular weight of 312.39 g/mol and 6 rotatable bonds, the compound occupies the upper boundary of fragment-like chemical space and the lower end of lead-like space, making it suitable as either a slightly elaborated fragment or a minimal lead scaffold [1]. The modular architecture—comprising three independently variable units (triazole, phenylethyl linker, thiophene-acetamide)—supports a straightforward scaffold-hopping and fragment-growing strategy. The 2H-1,2,3-triazole core offers a metabolically stable, non-classical bioisostere for amide bonds, while the thiophene ring provides a sulfur-containing heterocycle that can engage in S–π and S–H interactions distinct from purely carbocyclic analogs [2]. For procurement in FBDD campaigns, the compound should be obtained at the highest available purity (≥95%) and screened at concentrations consistent with fragment screening protocols (typically 0.1–2 mM in biochemical assays or 0.5–5 mM in biophysical assays such as SPR or DSF) [3].

Quote Request

Request a Quote for N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(thiophen-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.